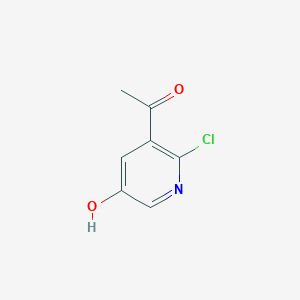
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone is an organic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58. It features a pyridine ring substituted with a chlorine atom at the 2-position, a hydroxyl group at the 5-position, and an ethanone group at the 3-position.
Preparation Methods
The synthesis of 1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone typically involves the chlorination of 5-hydroxypyridin-3-yl ethanone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and ensure selective chlorination .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme activities and metabolic pathways involving pyridine derivatives.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules and affect various biochemical pathways .
Comparison with Similar Compounds
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxypyridin-3-yl)ethanone: Lacks the chlorine atom, which may result in different reactivity and biological activity.
1-(3-Hydroxypyridin-2-yl)ethanone: Has the hydroxyl group at a different position, affecting its chemical properties and interactions.
1-(2-Chloro-5-methylpyridin-3-yl)ethanone: Contains a methyl group instead of a hydroxyl group, leading to variations in its chemical behavior and applications .
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
1-(2-chloro-5-hydroxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)6-2-5(11)3-9-7(6)8/h2-3,11H,1H3 |
InChI Key |
UAXJWWXTNHMPQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-O'-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13659337.png)
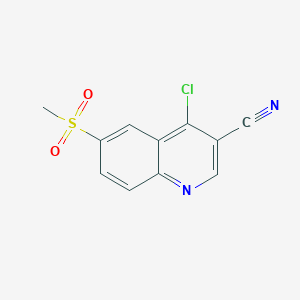
![(E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B13659351.png)
![5-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13659356.png)
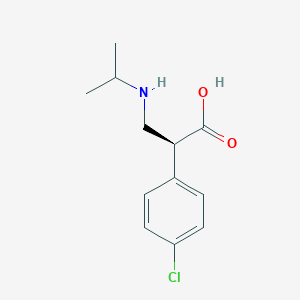
![5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one](/img/structure/B13659370.png)


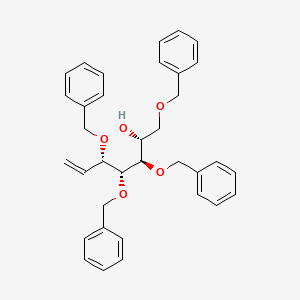


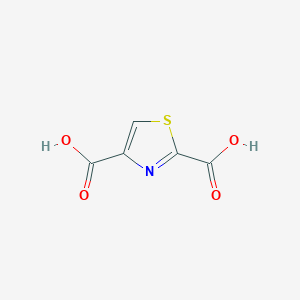
![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)

